D-Sorbitol-18O
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Sorbitol-18O is synthesized by the reduction of glucose, where the aldehyde group of glucose is reduced to a hydroxyl group, resulting in the formation of sorbitol. The isotopic labeling with oxygen-18 is achieved by incorporating 18O into the glucose molecule before the reduction process .
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of glucose in the presence of a catalyst such as nickel, chromium, or copper. The reaction is carried out at high pressure (70-180 bar) and elevated temperatures (120-150°C) in an agitated autoclave. The resulting sorbitol is then purified through processes such as ion-exchange chromatography and demineralization .
Chemical Reactions Analysis
Types of Reactions
D-Sorbitol-18O undergoes various chemical reactions, including:
Reduction: The reduction of glucose to sorbitol is a key reaction in its synthesis.
Substitution: Sorbitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sorbitol dehydrogenase, NAD+.
Reduction: Hydrogen gas, nickel/chromium/copper catalyst.
Substitution: Various reagents depending on the desired functional group substitution.
Major Products Formed
Oxidation: Fructose.
Reduction: Sorbitol.
Substitution: Various substituted sorbitol derivatives.
Scientific Research Applications
D-Sorbitol-18O has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways.
Biology: Employed in metabolic studies to understand the role of sorbitol in biological systems.
Medicine: Utilized in pharmaceutical formulations as a stabilizing excipient, sweetener, and humectant.
Mechanism of Action
D-Sorbitol-18O exerts its effects primarily through its role as a sugar alcohol. In the body, it is slowly metabolized, minimizing the impact on insulin levels, making it suitable for diabetic patients. Its laxative effect is due to its ability to draw water into the large intestine, stimulating bowel movements .
Comparison with Similar Compounds
Similar Compounds
D-Sorbitol: The non-labeled version of D-Sorbitol-18O, commonly used as a sugar substitute and in pharmaceutical formulations.
Mannitol: Another sugar alcohol with similar applications but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with different chemical properties.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling with oxygen-18, which allows for its use in advanced scientific research applications, particularly in tracing and studying metabolic pathways .
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i9+2 |
InChI Key |
FBPFZTCFMRRESA-HIFQLXIISA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)[18OH])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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